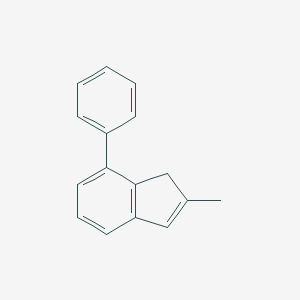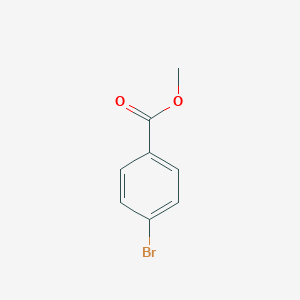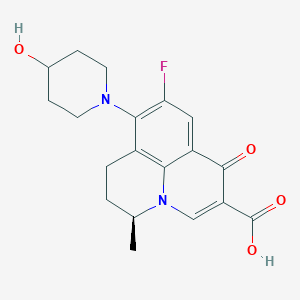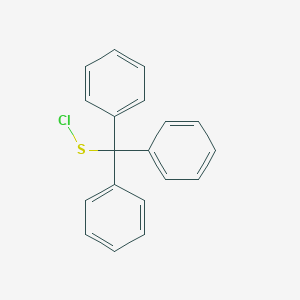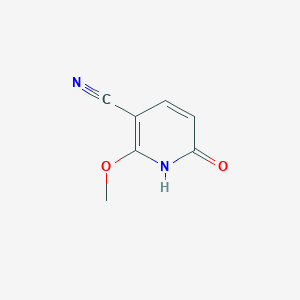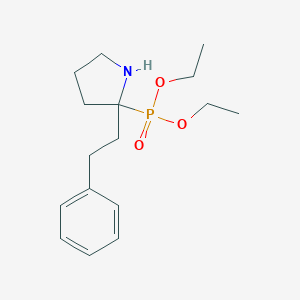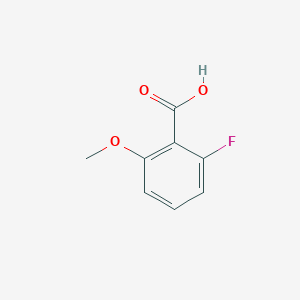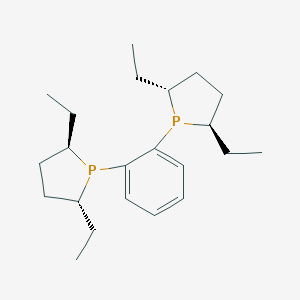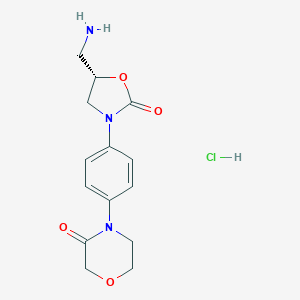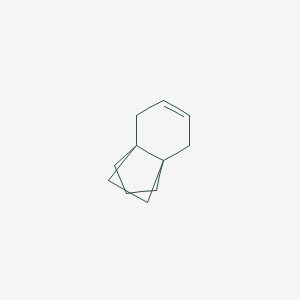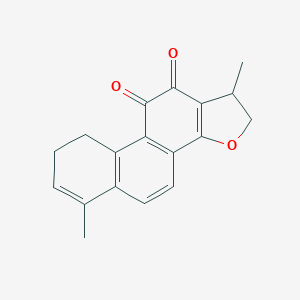
Trijuganone B
Vue d'ensemble
Description
Trijuganone B is a phenanthrenequinone diterpenoid compound isolated from the roots of Salvia trijuga, a plant belonging to the Labiatae family . This compound has garnered attention due to its unique chemical structure and potential biological activities, including its ability to inhibit the proliferation of leukemia cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trijuganone B can be synthesized through various chemical reactions involving the modification of its phenanthrenequinone structure. The synthetic routes often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. detailed synthetic routes and reaction conditions for this compound are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, particularly the roots of Salvia miltiorrhiza f. alba . The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Trijuganone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.
Applications De Recherche Scientifique
Trijuganone B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a chemical marker for quality evaluation and discrimination of traditional herbal medicines .
- Studied for its unique chemical structure and reactivity.
Biology:
- Investigated for its antiproliferative activity against leukemia cells .
- Explored for its potential to induce apoptosis in cancer cells.
Medicine:
- Potential therapeutic agent for treating various cancers due to its ability to inhibit cell proliferation and induce apoptosis .
- Studied for its anti-inflammatory and antioxidant properties.
Industry:
- Used in the development of pharmaceuticals and natural product-based therapies.
- Employed in the quality control of herbal medicines.
Mécanisme D'action
The mechanism of action of Trijuganone B involves its interaction with specific molecular targets and pathways . The compound exerts its effects through the following mechanisms:
Antiproliferative Activity: this compound inhibits the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis.
Apoptosis Induction: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
Anti-inflammatory and Antioxidant Effects: this compound modulates inflammatory pathways and reduces oxidative stress, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Trijuganone B is structurally similar to other tanshinones, a group of abietane-type norditerpenoid quinones isolated from Salvia miltiorrhiza . Some of the similar compounds include:
Tanshinone IIA: Known for its anticancer and cardiovascular protective effects.
Cryptotanshinone: Exhibits antibacterial, antioxidant, and anti-inflammatory activities.
15,16-Dihydrotanshinone I: Studied for its potential therapeutic applications in cancer and cardiovascular diseases.
Uniqueness of this compound:
- This compound is unique due to its specific phenanthrenequinone structure, which contributes to its distinct biological activities.
- The compound’s ability to inhibit leukemia cell proliferation and induce apoptosis sets it apart from other similar compounds .
Propriétés
IUPAC Name |
1,6-dimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-7,10H,3,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUYJPOBCMPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925751 | |
| Record name | 1,6-Dimethyl-1,2,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126979-84-8 | |
| Record name | 1,2,15,16-Tetrahydrotanshiquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126979848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethyl-1,2,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Trijuganone B in differentiating the quality of Salvia miltiorrhiza (Danshen) samples?
A1: this compound, along with Cryptotanshinone and 15,16-dihydrotanshinone I, was identified as a potential marker for distinguishing Salvia miltiorrhiza samples based on different processing methods []. The study found that processing methods significantly impacted the chemical composition of Danshen samples, leading to variations in the content of bioactive compounds like this compound. This, in turn, influenced the overall quality and potential therapeutic effects of the samples.
Q2: Can you describe a method for isolating this compound from Salvia miltiorrhiza?
A2: One effective method combines silica gel chromatography with High-Speed Counter-Current Chromatography (HSCCC) []. Initially, a crude extract of Salvia miltiorrhiza undergoes silica gel chromatography to separate it into fractions. The fraction containing this compound is then further purified using HSCCC with a specific solvent system (petroleum ether-methanol-water). This technique successfully isolates this compound with high purity (>96%), confirmed by HPLC analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



